molecular formula C12H20O2 B043148 Ethyl chrysanthemate CAS No. 97-41-6

Ethyl chrysanthemate

Cat. No. B043148
CAS RN: 97-41-6
M. Wt: 196.29 g/mol
InChI Key: VIMXTGUGWLAOFZ-UHFFFAOYSA-N
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Description

Ethyl chrysanthemate, also known as ethyl chrysanthenylate, is a synthetic compound that is used in various scientific and industrial applications. It is a colorless liquid with a distinctive odor and a sweet taste. It is used as a solvent and as a reagent in organic synthesis. It is also used as a starting material for the production of a variety of other compounds, including pharmaceuticals, pesticides, and other industrial chemicals. Ethyl chrysanthemate is also used as a starting material in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other industrial chemicals.

Scientific Research Applications

Chemical Structure and Properties

Ethyl chrysanthemate has the molecular formula C12H20O2 and a molecular weight of 196.2860 . It is also known by other names such as Ethyl chrysanthemumate, Chrysanthemum-monocarboxlic acid ethyl ester, and 2,2-Dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylic acid ethyl ester .

Use in Allelopathy

Ethyl chrysanthemate is an allelochemical compound . Allelochemicals are chemicals produced by plants, algae, bacteria, and fungi that influence the growth, survival, and reproduction of other organisms. They play a crucial role in plant defense against herbivory and other forms of biotic stress.

Attractant

Ethyl chrysanthemate is used as an attractant . Attractants are substances that attract specific animals or insects, and they are often used in pest control strategies.

Preparation of trans-2,2-dimethylcyclopropyl Nucleosides

Ethyl chrysanthemate is used in the preparation of trans-2,2-dimethylcyclopropyl nucleosides . These nucleosides could have potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer drugs.

Hydrolysis by Alcaligenes sp.

The bacterium Alcaligenes sp. NBRC 14130 can hydrolyze a mixture of (+/-)-trans- and (+/-)-cis ethyl chrysanthemates to (1R,3R)- (+)-trans-chrysanthemic acid . This suggests potential applications of Ethyl chrysanthemate in bioremediation or in the production of specific chemical compounds through biotransformation.

properties

IUPAC Name

ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMXTGUGWLAOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052651
Record name Ethyl chrysanthemate
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl chrysanthemate

CAS RN

97-41-6
Record name Ethyl chrysanthemate
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Record name Ethyl chrysanthemate
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Record name Ethyl chrysanthemate
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, ethyl ester
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Record name Ethyl chrysanthemate
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Record name Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate
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Synthesis routes and methods I

Procedure details

A flask was charged with CH2Cl2 (25 mL), 2,5-dimethyl-2,4-hexadiene (25 mL) and 0.45 g of the Cu,K-PFIEP[SO3H] catalyst, prepared as described above. A solution of ethyl diazoacetate (2.5 g) in CH2Cl2 (25 mL) was added slowly dropwise and the resulting reaction mixture was stirred for 24 hours at ambient temperature. Gas chromatography analysis showed that the resulting product contained cis- and trans-ethyl chrysanthemumates in a 1:1.66 isomer ratio and a combined yield of 89.6%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
cis- and trans-ethyl chrysanthemumates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Cu,K-PFIEP[SO3H]
Quantity
0.45 g
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl diazoacetate (5.0 g) in methylene chloride (50 mL) was added dropwise to a slurry of the Cu,K-PFIEP[SO3H] catalyst described above (2.0 g) in methylene chloride (100 mL) and 2,5-dimethyl-2,4-hexadiene (8.33 g). After stirring for about 18 h at ambient temperature, the reaction product was isolated by filtering off the catalyst, evaporating the solvent and chromatographing the resulting residue on silica with 10% ethyl acetate and 90% hexane as eluant. The isolated chrysanthemumate had an identical 1H nmr spectrum to a commercial sample. Anal. Calcd. for C12H20O2 : C, 73.43; H, 10.27; Found: C, 74.08; H, 10.58.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu,K-PFIEP[SO3H]
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

19.64 mg (0.05 mmol) of copper complex prepared from 9.98 mg (0.05 mmol) of copper acetate monohydrate, and 18.23 mg of (R)-N-salicylidene-2-amino-1,1-diphenylpropanol, and 6.0 g(55 mmol) of 2,5dimethyl-2,4-hexadiene were charged in a 50 ml Schienk's tube wherein the atmosphere was replaced with nitrogen, and then 5.4 mg of phenylhydrazine. 1.14 g (10 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours and further stirred for 1 hour at 25° C. The amount of chrysanthemic acidethyl ester formed was determined by gas chromatography. As a result, it was 1.52 g and the yield was 77.7% based on t-butyl diazoacetate and, furthermore, the trans/cis ratio was 61/39. After 2,5-dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added to 1 g of the concentrate and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The obtained chrysanthemic acid was reacted with I-menthol, and the resulted diastereomer was analyzed by gas chromatography, which showed the optical purity of (+)-trans isomer was 69% e.e. and that of (+)-cis isomer was 68% e.e.
Quantity
5.4 mg
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
(R)-N-salicylidene-2-amino-1,1-diphenylpropanol
Quantity
18.23 mg
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
9.98 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

18.05 mg (0.05 mmol) of copper trifluoromethanesulfonate, 19.9 mg (0.055 mmol) of bis[2-[4(R)-phenyl-5,5-dimethyl-2-oxazoline]]methane and 5 ml of n-butyl chloride were charged in a 50 ml Schienk's tube wherein the atmosphere is substituted with nitrogen, followed by stirring at room temperature for 10 minutes. After 30.0 g (275 mmol) of 2,5-dimethyl-2,4-hexadiene was further added, 5.70 g (50 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours. After the completion of the dropwise addition of ethyl diazoacetate, the mixture was further stirred at 50° C. for 1 hour. The amount of chrysanthemic acid ethyl ester formed was determined by gas chromatography. As a result, it was 8.43 g and the yield was 86.0% based on ethyl diazoacetate and, furthermore, the trans/cis ratio was 72/28. After 2,5-dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture, 1 g of the concentrated solution was taken out. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The resulting chrysanthemic acid was reacted with I-menthol and the formed diastereomer ester was analyzed by gas chromatography. As a result, the optical purity of the (+)-trans isomer was 60% e.e., whereas, the optical purity of the (+)-cis isomer was 27% e.e.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bis[2-[4(R)-phenyl-5,5-dimethyl-2-oxazoline]]methane
Quantity
19.9 mg
Type
reactant
Reaction Step Four
Quantity
18.05 mg
Type
catalyst
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

19.64 mg (0.05 mmol) of a copper complex prepared from 9.98 mg (0.05 mmol) of copper acetate monohydrate and 18.23 mg (0.055 mmol) of (R)-N-salicylidene-2-amino-1,1-diphenylpropanol, and 6.09 (55 mmol) of 2,5-dimethyl-2,4-hexadiene were charged in a 50 ml Schlenk's tube wherein the atmosphere is substituted with nitrogen. After 5.4 mg of phenylhydrazine was further added, 1.14 g (10 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours. After the completion of the dropwise addition of ethyl diazoacetate, the mixture was further stirred at 25° C. for 1 hour. The amount of chrysanthemic acid ethyl ester formed was determined by gas chromatography. As a result, it was 1.52 g and the yield was 77.7% based on ethyl diazoacetate and, furthermore, the trans/cis ratio was 61/39. After 2,5dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture, 1 g of the concentrated solution was taken out. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The resulting chrysanthemic acid was reacted with 1-menthol and the formed diastereomer ester was analyzed by gas chromatography. As a result, the optical purity of the (+)-trans isomer was 69% e.e., whereas, the optical purity of the (+)-cis isomer was 68% e.e.
Quantity
5.4 mg
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(R)-N-salicylidene-2-amino-1,1-diphenylpropanol
Quantity
18.23 mg
Type
reactant
Reaction Step Four
[Compound]
Name
6.09
Quantity
55 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.98 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl chrysanthemate
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Reactant of Route 2
Ethyl chrysanthemate
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Reactant of Route 4
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Ethyl chrysanthemate
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Reactant of Route 5
Ethyl chrysanthemate
Reactant of Route 6
Ethyl chrysanthemate

Q & A

Q1: What is Ethyl Chrysanthemate primarily known for?

A1: Ethyl Chrysanthemate is primarily known as an attractant for certain insects. While it was once considered for pest control, its effectiveness was limited, and newer, more effective pheromone-based solutions have been discovered. For instance, Ethyl 4-methyloctanoate has been identified as a more potent attractant for the African rhinoceros beetle (Oryctes monoceros) and the rhinoceros beetle (Oryctes rhinoceros) compared to Ethyl Chrysanthemate. [, ]

Q2: What is the main application of Ethyl Chrysanthemate in biocatalysis?

A2: Ethyl Chrysanthemate serves as a substrate for stereoselective hydrolysis by specific microbial esterases. This reaction yields (+)-trans-chrysanthemic acid, a valuable chiral building block for synthesizing pyrethroid insecticides. [, , ]

Q3: Which microorganisms are known to exhibit this stereoselective hydrolysis activity towards Ethyl Chrysanthemate?

A3: Research has identified several bacterial strains capable of stereoselectively hydrolyzing Ethyl Chrysanthemate. Notable examples include Arthrobacter globiformis SC-6-98-28 and Alcaligenes sp. NBRC 14130. [, , , ]

Q4: Can you elaborate on the enzyme responsible for Ethyl Chrysanthemate hydrolysis in Arthrobacter globiformis SC-6-98-28?

A4: The enzyme responsible for Ethyl Chrysanthemate hydrolysis in Arthrobacter globiformis SC-6-98-28 is an esterase. This enzyme has been purified and characterized, revealing a molecular weight of 43,000 Da (SDS-PAGE) and 94,000 Da (gel filtration), suggesting a dimeric structure. [, ]

Q5: What are the optimal conditions for this esterase activity?

A5: The esterase exhibits optimal activity at pH 10.0 and a temperature of 45 °C. [, ]

Q6: Has the gene encoding this esterase been studied?

A6: Yes, the gene encoding the esterase from Arthrobacter globiformis SC-6-98-28 has been cloned and overexpressed in Escherichia coli. This enabled large-scale production of the enzyme, significantly enhancing the efficiency of (+)-trans-chrysanthemic acid production. []

Q7: What insights did the amino acid sequence analysis of this esterase provide?

A7: Sequence analysis revealed similarities between the esterase and other enzymes, including class C β-lactamases, D,D-carboxypeptidases, D-aminopeptidases, 6-aminohexanoate-dimer hydrolase, and a Pseudomonas esterase. These findings suggest a possible evolutionary relationship and conserved catalytic mechanisms among these enzymes. []

Q8: Did the sequence analysis reveal any potential active sites?

A8: The sequence comparison highlighted a Ser-X-X-Lys motif, which is likely part of the enzyme's active site. This motif is commonly found in serine hydrolases, further supporting the esterase's classification. []

Q9: Are there any alternative synthetic approaches for (+)-trans-chrysanthemic acid production?

A9: Yes, besides enzymatic methods, chemical synthesis routes for (±)-trans-chrysanthemic acid and related compounds have been explored. One approach utilizes the reaction of (3-methyl-2-butenyl)(nonafluorobutyl)sulfone with ethyl 3-methyl-2-butenoate (ethyl senecioate) to produce Ethyl Chrysanthemate, which can then be further converted to the acid. []

Q10: What are the applications of 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione, a compound derived from Ethyl Chrysanthemate?

A10: 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione, a derivative of Ethyl Chrysanthemate, is a valuable intermediate in organic synthesis. It can be prepared from Ethyl Chrysanthemate through a series of chemical transformations. [, , ]

Q11: Have researchers investigated different synthetic methods for 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione?

A11: Yes, several methods for synthesizing 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione have been investigated, focusing on improving yield and environmental friendliness. These methods often involve oxidizing Ethyl Chrysanthemate to 3,3-dimethyl-1,2-cyclopropane dicarboxylic acid followed by cyclization. [, , ]

Q12: Are there any studies on the cis-trans isomerization of Ethyl Chrysanthemate?

A12: Yes, research has explored the use of dichlorobis(organonitrile)palladium(II) complexes as catalysts for cis-trans isomerization of Ethyl Chrysanthemate and chrysanthemic acid. []

Q13: Can Ethyl Chrysanthemate be used for the synthesis of other bioactive molecules?

A13: Yes, research has explored using the trans-2,2-dimethyl cyclopropyl group derived from Ethyl Chrysanthemate in the synthesis of novel nucleoside analogs. These analogs were investigated for potential antiviral activity. [, ]

Q14: What are the prospects of developing novel pest control solutions based on the research findings?

A14: The identification of Ethyl 4-methyloctanoate as a more potent attractant for certain beetle species provides valuable insights for developing pheromone-based pest control strategies. This could involve using Ethyl 4-methyloctanoate alone or in combination with other attractants to create more effective traps. [, ]

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